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Introduction and Mechanism of Action

Amprenavir is an antiviral protease inhibitor used in combination with other antiretroviral agents for
treating HIV-1 infection. It functions by binding to the active site of HIV-1 protease, preventing the cleavage
of viral gag and gag-pol polyprotein precursors. This results in the formation of immature, non-infectious
viral particles [1] [2]. As a substrate of cytochrome P450 3A4 (CYP3A4), amprenavir undergoes extensive
hepatic metabolism. In patients with hepatic impairment, reduced CYP3A4 activity and alterations in plasma
protein levels can significantly increase systemic exposure to the drug, necessitating careful dose adjustment

to avoid toxicity while maintaining efficacy [3] [4].

Pharmacokinetic Basis for Dose Adjustment

The liver's ability to metabolize amprenavir is closely linked to the severity of hepatic impairment, which is
most often classified using the Child-Pugh score. A pivotal single-dose pharmacokinetic study demonstrated
that the area under the plasma concentration-time curve (AUC) of amprenavir increased by 2.5-fold in
patients with moderate cirrhosis (Child-Pugh score 7-9) and by 4.5-fold in those with severe cirrhosis (Child-
Pugh score 10-15) compared to healthy volunteers [3] [4]. This relationship between AUC and Child-Pugh

score is linear, providing a clear rationale for stratified dose reduction.
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Furthermore, the primary plasma binding protein for amprenavir is alpha-1 acid glycoprotein (AAG), levels
of which are often decreased in patients with cirrhosis. This reduction can lead to an increased fraction of

unbound (active) drug, adding another layer of complexity to exposure in hepatically impaired patients [4].

Clinical Dose Adjustment Recommendations

Based on pharmacokinetic studies, the following dose adjustments are recommended for amprenavir
capsules in adults with hepatic impairment. It is critical to note that the oral solution is contraindicated in
patients with hepatic failure due to its high propylene glycol content, which can lead to additional toxicity

[5].

Table 1: Recommended Dose Adjustments for Amprenavir Capsules in Hepatic Impairment

Child-Pugh

Severity Level Recommended Dosage Regimen

Score

5-8 Moderate 450 mg twice daily [5] [6]

9-12 Severe 300 mg twice daily [5] [6]

A B,orC Mild, Moderate, or The oral solution is contraindicated in hepatic failure
Severe [5]

Experimental Protocol: Pharmacokinetic Study of a
Single Dose of Amprenavir in Subjects with Hepatic
Impairment

Study Objective

To characterize the single-dose pharmacokinetics of amprenavir in subjects with moderate and severe
hepatic cirrhosis compared to matched healthy volunteers, and to establish scientifically grounded dose

adjustments.
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Methodology

2.1. Study Design

e Type: Open-label, single-period, single-dose, parallel-group Phase | study [4].
e Groups:
o Group 1: Healthy volunteers (n=10), matched to Group 2 for gender, smoking status, weight,

and age.
o Group 2: Subjects with moderate cirrhosis (Child-Pugh score 7-9, n=10).
o Group 3: Subjects with severe cirrhosis (Child-Pugh score 10-15, n=10).

2.2. Dosing and Administration

e Asingle oral dose of 600 mg amprenavir was administered under fasting conditions [4].
e Standard meals were provided at 2, 6, and 12 hours post-dose.

2.3. Pharmacokinetic Sampling

¢ Healthy Volunteers: Blood samples were collected pre-dose and up to 24 hours post-dose.

¢ Cirrhotic Subjects: Blood samples were collected pre-dose and up to 96 hours post-dose to fully
characterize the extended elimination phase [4].

¢ Key Time Points: Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, and serially
thereafter up to 96 hours.

2.4. Bioanalytical Methods

¢ Plasma concentrations of amprenavir were quantified using a validated high-performance liquid
chromatography tandem mass spectrometry (HPLC-MS/MS) method.

¢ The method was validated for specificity, sensitivity, accuracy, and precision in accordance with
standard bioanalytical guidelines.

2.5. Pharmacokinetic and Statistical Analysis

e Primary PK Parameters: Area under the curve from zero to infinity (AUCq_,,), maximum plasma
concentration (Cpax), time to Chax (Tmax), @and elimination half-life (t1).
e Statistical Comparison: AUC and C,,,,, Wwere compared between groups using an analysis of

variance (ANOVA) model. A p-value of less than 0.05 was considered statistically significant.
e Exposure Modeling: The relationship between amprenavir AUC and the Child-Pugh score (and its
individual components, like bilirubin) was characterized using a simple E, 5 model [4].

2.6. Safety Monitoring
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e Subjects were monitored for adverse events for 24 hours (healthy volunteers) or 96 hours (cirrhotic
subjects) post-dose.
e Clinical laboratory tests, including liver function tests, were performed.

The metabolic pathway and study design can be visualized in the following workflow:
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Experimental Workflow

The experimental workflow for the study is outlined below.
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Clinical Implementation and Monitoring

When applying these dose adjustments in a clinical or research setting, several factors require attention:

e Formulation Selection: The oral solution is contraindicated in patients with hepatic failure. The
capsule formulation must be used for dose adjustment in this population [5].

e Therapeutic Drug Monitoring (TDM): Given the increased variability in amprenavir and ritonavir
exposures in hepatically impaired patients, close monitoring of both safety (for potential toxicity) and
virologic response is strongly recommended [7].

¢ Drug-Drug Interactions: Amprenavir is a CYP3A4 inhibitor and substrate. Concomitant
administration with other drugs that are potent inducers or substrates of CYP3A4 requires extreme
caution due to the risk of serious interactions [8] [2].

Conclusion

Amprenavir therapy requires careful dose modification in patients with hepatic impairment to mitigate the
risk of toxicity from increased drug exposure. The recommended adjustments, stratified by Child-Pugh
score, provide a clinically validated framework for safe administration. The provided experimental protocol
offers a reproducible methodology for characterizing the pharmacokinetics of hepatically cleared drugs in

this vulnerable population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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